molecular formula C7H13NO2 B12550554 2-Aminobutyl prop-2-enoate CAS No. 674786-04-0

2-Aminobutyl prop-2-enoate

Cat. No.: B12550554
CAS No.: 674786-04-0
M. Wt: 143.18 g/mol
InChI Key: XBFYOGLPJXLVMZ-UHFFFAOYSA-N
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Description

2-Aminobutyl prop-2-enoate is a chemical compound with the molecular formula C7H13NO2 It is an ester derivative of prop-2-enoic acid and 2-aminobutanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobutyl prop-2-enoate typically involves the esterification of prop-2-enoic acid with 2-aminobutanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Aminobutyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2-Aminobutyl prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

    Industry: Used in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 2-Aminobutyl prop-2-enoate depends on its specific application. In general, the compound can interact with various molecular targets through its amino and ester functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding or van der Waals forces. The specific pathways involved will vary depending on the target molecule and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Butyl prop-2-enoate: Similar ester structure but lacks the amino group.

    2-Aminobutyl acetate: Similar amino group but different ester component.

    2-Aminobutyl methacrylate: Similar structure but with a methacrylate ester instead of prop-2-enoate.

Uniqueness

2-Aminobutyl prop-2-enoate is unique due to the presence of both an amino group and a prop-2-enoate ester. This combination of functional groups allows for a wide range of chemical reactivity and potential applications. The amino group can participate in various nucleophilic reactions, while the ester group can undergo hydrolysis, reduction, or substitution reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

674786-04-0

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-aminobutyl prop-2-enoate

InChI

InChI=1S/C7H13NO2/c1-3-6(8)5-10-7(9)4-2/h4,6H,2-3,5,8H2,1H3

InChI Key

XBFYOGLPJXLVMZ-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)C=C)N

Origin of Product

United States

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